BenchChemオンラインストアへようこそ!

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Neuroprotection Excitotoxicity NMDA receptor

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CAS 4965-09-7) is an endogenous tetrahydroisoquinoline (THIQ) alkaloid present in the mammalian brain that exhibits quantifiable neuroprotective, antidepressant-like, and monoamine oxidase (MAO) inhibitory activities. Unlike several other THIQ derivatives that demonstrate neurotoxic or parkinsonism-inducing properties, 1MeTIQ is characterized by its capacity to antagonize behavioral and neurochemical abnormalities induced by well-established neurotoxins including MPTP, 1-benzyl-TIQ (1BnTIQ), and rotenone.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 4965-09-7
Cat. No. B1208477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS4965-09-7
Synonyms1-M-THIQ
1-methyl-1,2,3,4-tetrahydroisoquinoline
N-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1
InChIInChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3
InChIKeyQPILYVQSKNWRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 4965-09-7): Procurement-Grade Endogenous Neuroprotective THIQ for Parkinsonism and Depression Research


1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CAS 4965-09-7) is an endogenous tetrahydroisoquinoline (THIQ) alkaloid present in the mammalian brain that exhibits quantifiable neuroprotective, antidepressant-like, and monoamine oxidase (MAO) inhibitory activities [1]. Unlike several other THIQ derivatives that demonstrate neurotoxic or parkinsonism-inducing properties, 1MeTIQ is characterized by its capacity to antagonize behavioral and neurochemical abnormalities induced by well-established neurotoxins including MPTP, 1-benzyl-TIQ (1BnTIQ), and rotenone [2]. The compound is commercially available as a colorless to slightly yellow liquid, with supplier-reported purity specifications typically ranging from 95% to ≥98% by GC or titration, and requires storage under inert atmosphere at 2–8°C to preserve stability .

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) vs. Generic THIQ Scaffolds: Why Chemical Equivalence Does Not Imply Functional Substitutability


Tetrahydroisoquinoline derivatives sharing the identical THIQ core scaffold exhibit profoundly divergent—and often opposing—biological activities that preclude simple interchangeability in research applications. While the unsubstituted parent compound TIQ (1,2,3,4-tetrahydroisoquinoline) shares free-radical scavenging activity with 1MeTIQ, it fails to confer clear neuroprotection and can induce parkinsonism-like bradykinesia in animal models [1]. Similarly, 1-benzyl-TIQ (1BnTIQ) is an established parkinsonism-inducing endogenous neurotoxin, with mean CSF levels elevated approximately three-fold in parkinsonian patients relative to controls (1.17 ± 0.35 ng/mL, n=18) [2]. In contrast, 1MeTIQ demonstrates antagonist activity against precisely these neurotoxic insults, a functional divergence driven by the single C1-methyl substitution. Furthermore, stereochemical configuration critically modulates pharmacological outcome: (R)-1MeTIQ and (S)-1MeTIQ enantiomers exhibit differential MAO inhibitory potency and neuroprotective efficacy in vivo [3]. These data collectively establish that procurement decisions cannot rely on scaffold-class assumptions; only the specific compound 1MeTIQ (CAS 4965-09-7) delivers the evidence-supported neuroprotective and antidepressant-like activity profile described herein.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Quantitative Differential Evidence vs. TIQ, 1BnTIQ, and Enantiomeric Forms


1MeTIQ Prevents Glutamate-Induced Excitotoxicity and NMDA Receptor-Mediated ⁴⁵Ca²⁺ Influx Whereas TIQ Does Not

In a direct head-to-head comparative study, 1MeTIQ prevented glutamate-induced cell death and ⁴⁵Ca²⁺ influx in rat cerebellar granular cell cultures, whereas the structurally related unsubstituted TIQ compound showed no protective effect under identical conditions [1]. The study further demonstrated that 1MeTIQ specifically inhibits [³H]MK-801 binding to NMDA receptors, confirming a mechanism of action—glutamatergic system antagonism—that is absent in TIQ despite shared free-radical scavenging properties [1].

Neuroprotection Excitotoxicity NMDA receptor Glutamate

1MeTIQ Completely Antagonizes 1BnTIQ-Induced Parkinsonism and Prevents Dopamine Depletion In Vivo

In a chronic administration rat model of Parkinson's disease, 1MeTIQ (25 and 50 mg/kg) completely antagonized the reduction in dopamine concentration and locomotor activity deficits induced by the neurotoxic THIQ derivative 1BnTIQ (25 mg/kg) [1]. Behavioral analyses demonstrated that both acute and repeated 1MeTIQ treatment fully reversed 1BnTIQ-induced bradykinesia, and rats did not develop tolerance following chronic 1MeTIQ administration [1].

Parkinson's disease Neuroprotection Dopamine In vivo

S-1MeTIQ Exhibits Stronger MAO-Dependent Dopamine Oxidation Inhibition Than Racemate; R-1MeTIQ Shows Minimal Inhibition

Biochemical ex vivo experiments in rat brain structures demonstrated that the S-enantiomer of 1MeTIQ produced significantly stronger inhibition of MAO-dependent dopamine oxidation compared to the racemate (R,S)-1MeTIQ [1]. In contrast, R-1MeTIQ did not block dopamine oxidation in dopamine nerve terminal-containing structures (striatum, nucleus accumbens) and did not suppress the level of the intraneuronal metabolite DOPAC in these brain regions [1].

MAO inhibition Dopamine metabolism Stereochemistry Neurochemistry

1MeTIQ Demonstrates Antidepressant-Like Activity in Forced Swim Test with Potency Comparable to Imipramine

In the forced swim test (FST) in mice, 1MeTIQ administered at doses of 10, 25, and 50 mg/kg (i.p.) produced significant antidepressant-like activity, decreasing immobility time by approximately 30–40% (p < 0.05) [1]. This effect was comparable in magnitude to that produced by the tricyclic antidepressant imipramine at 30 mg/kg (i.p.), a positive control in the same study [1]. 1MeTIQ also inhibits both MAO-A and MAO-B enzymes and increases brain neurotransmitter levels [2].

Antidepressant Forced swim test Behavioral pharmacology MAO inhibition

(R)-1MeTIQ Protects Against TIQ-Induced Parkinsonism and Nigral Neuron Loss; (S)-Enantiomer Does Not Prevent Neuronal Loss

In a mouse model of TIQ-induced parkinsonism, pretreatment with (R)-1MeTIQ or its racemate (RS)-1MeTIQ prevented TIQ-induced bradykinesia and protected against loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta [1]. In contrast, (S)-1MeTIQ did not prevent the loss of tyrosine hydroxylase-positive neurons, although it provided partial behavioral protection to a lesser extent than (R)-enantiomer or racemate [1]. Notably, (S)-1MeTIQ alone induced moderate but significant bradykinesia, whereas (R)-1MeTIQ did not [1].

Parkinson's disease Stereoselectivity Neuroprotection Behavioral pharmacology

Validated Research and Industrial Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 4965-09-7) Based on Quantitative Evidence


Parkinson's Disease Neuroprotection Studies Requiring Antagonism of 1BnTIQ or MPTP-Induced Neurotoxicity

1MeTIQ is the compound of choice for Parkinson's disease research models involving 1-benzyl-TIQ (1BnTIQ)- or MPTP-induced neurotoxicity. Evidence demonstrates that 1MeTIQ at 25–50 mg/kg completely antagonizes 1BnTIQ-induced dopamine depletion and locomotor deficits in rats, with no tolerance development upon chronic administration [1]. Additionally, 1MeTIQ derivatives prevent MPTP-induced parkinsonism and suppress dopamine reduction in C57BL mice [2]. This positions 1MeTIQ as the appropriate reagent for studying endogenous neuroprotective mechanisms against parkinsonism-inducing THIQ analogs.

Glutamatergic Excitotoxicity and NMDA Receptor Antagonism Research

1MeTIQ is uniquely suited for research on glutamate-induced excitotoxicity and NMDA receptor-mediated neuroprotection within the THIQ scaffold class. Unlike the parent compound TIQ, which shares free-radical scavenging activity but offers no neuroprotection, 1MeTIQ specifically prevents glutamate-induced cell death and ⁴⁵Ca²⁺ influx in cerebellar granule cells and inhibits [³H]MK-801 binding to NMDA receptors [1]. Researchers investigating NMDA receptor antagonism as a neuroprotective strategy should select 1MeTIQ over unsubstituted TIQ.

Antidepressant Behavioral Pharmacology and MAO Inhibition Studies

1MeTIQ is appropriate for forced swim test (FST) behavioral pharmacology studies and MAO inhibition research, demonstrating antidepressant-like activity with ~30–40% reduction in immobility time at 10–50 mg/kg i.p. in mice, comparable in potency to imipramine [1]. 1MeTIQ inhibits both MAO-A and MAO-B enzymes and increases brain levels of dopamine, noradrenaline, and serotonin [2]. Researchers should note that S-1MeTIQ exhibits significantly stronger MAO-dependent dopamine oxidation inhibition than the racemate, while R-1MeTIQ shows minimal MAO inhibition [3]. Stereochemical composition verification is essential for reproducible MAO inhibition data.

Enantiomer-Specific Parkinson's Disease and Stereochemical Pharmacology Research

For studies requiring enantiomer-specific pharmacological characterization, (R)-1MeTIQ and (S)-1MeTIQ exhibit divergent and functionally opposing activities. (R)-1MeTIQ protects against TIQ-induced nigral neuron loss and does not induce bradykinesia, whereas (S)-1MeTIQ fails to prevent neuronal loss and induces moderate bradykinesia on its own [1]. (S)-1MeTIQ also demonstrates stronger MAO inhibition than both racemate and (R)-enantiomer [2]. Procurement of racemic material versus individual enantiomers must be carefully aligned with the specific research question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.